5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound characterized by a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is classified under imidazo[1,2-a]pyrazines, a class known for various biological activities including antimicrobial and anticancer effects. The molecular formula of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is CHClN, with a molecular weight of approximately 159.617 g/mol .
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride typically involves several multicomponent reactions and intramolecular cyclizations. One common synthetic route includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes. Following this step, propargylamine is added to form N-propargylenaminones. The final intramolecular cyclization is often catalyzed by cesium carbonate in dimethyl sulfoxide .
The molecular structure of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride features a bicyclic framework that contributes to its unique chemical properties. The compound can be represented by the following structural formula:
The compound's structure is crucial for its interaction with biological targets and influences its pharmacological activity .
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with potential therapeutic applications .
The mechanism of action for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific biological targets within cells. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may exert its effects through:
Further research is needed to elucidate the precise mechanisms and to identify specific targets within biological systems .
These properties influence the compound's bioavailability and pharmacokinetic profiles .
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride has a wide range of applications in scientific research:
Its diverse applications highlight its importance in both academic research and potential pharmaceutical development .
The exploration of imidazo[1,2-a]pyrazine derivatives emerged prominently in the early 21st century, driven by the quest for novel heterocyclic compounds with enhanced bioactivity. While the precise isolation date of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride remains documented in supplier catalogs (CAS 1187830-84-7) [4] [7], its significance accelerated with the filing of international patent WO2010125101A1 in 2010 [3] [5]. This patent detailed innovative synthetic routes to substituted derivatives and identified their unexpected potency as P2X7 receptor antagonists. Prior to this, imidazo[1,2-a]pyrazine scaffolds were primarily studied for antimicrobial properties [8], but the discovery of their neuropharmacological potential marked a pivotal shift. The hydrogenation of the parent imidazo[1,2-a]pyrazine ring system to yield the 5,6,7,8-tetrahydro derivative was a strategic modification aimed at enhancing metabolic stability and optimizing receptor binding affinity, crucial for central nervous system (CNS) drug development [3] [5] [10].
Table 1: Historical Milestones in Imidazo[1,2-a]pyrazine Derivative Development
Time Period | Development Focus | Key Advancement |
---|---|---|
Pre-2010 | Antimicrobial Applications | Synthesis of hydrazone derivatives showing activity against Gram-positive bacteria [8] |
2010 | Neuropharmacology Breakthrough | Patent WO2010125101A1 filing for P2X7 receptor modulators [3] [5] |
Post-2010 | Structural Diversification | Introduction of 2-methyl, carboxylic acid, and other functionalized derivatives |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride (Molecular Formula: C₆H₁₀ClN₃, MW: 159.62 g/mol [4] [7]) possesses a distinctive fused bicyclic architecture. Its core integrates a partially saturated pyrazine ring fused with an imidazole ring, conferring both hydrogen bond donor/acceptor capacity and moderate lipophilicity. Key structural features include:
Table 2: Structural and Physicochemical Comparison of Key Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modification | Therapeutic Relevance |
---|---|---|---|---|
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine HCl | C₆H₁₀ClN₃ | 159.62 | Parent hydrochloride salt | P2X7 antagonist scaffold [3] [7] |
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine HCl | C₇H₁₂ClN₃ | 173.64 | C2 Methyl group | Enhanced receptor affinity |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid diHCl | C₇H₁₁Cl₂N₃O₂ | 232.09 | C2 Carboxylic acid | Solubility & metal chelation |
The paramount pharmacological interest in 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives stems from their potent and selective antagonism of the P2X7 receptor (P2X7R) [3] [5]. This ligand-gated ion channel, activated by extracellular ATP, is a pivotal mediator of neuroinflammation and central immune responses:
Table 3: Key Therapeutic Areas for P2X7 Receptor Modulation by Tetrahydroimidazopyrazines
Therapeutic Area | Pathophysiological Role of P2X7 | Derivative Activity Demonstrated |
---|---|---|
Neuropathic Pain | ATP release from damaged cells; Microglial activation | Inhibition of pain signaling in preclinical models [3] [5] |
Neurodegenerative Diseases | NLRP3 inflammasome activation; Neuronal excitotoxicity | Reduced IL-1β & amyloid-β toxicity in vitro [3] [5] |
Mood Disorders | Stress-induced cytokine release impacting neurogenesis | Behavioral improvements in depression models (Patent data) [5] |
Autoimmune Inflammation | Macrophage-driven cytokine storm (e.g., IL-1β in arthritis) | Inhibition of cytokine release in immune cells [3] [10] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: